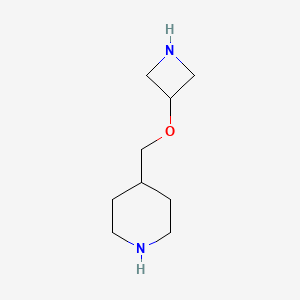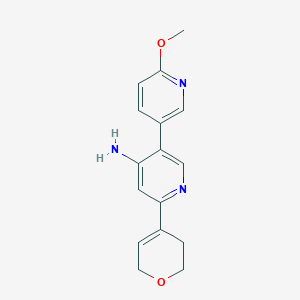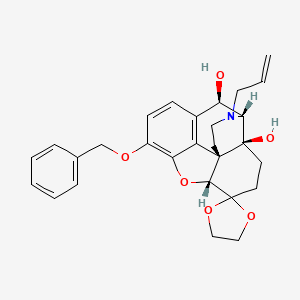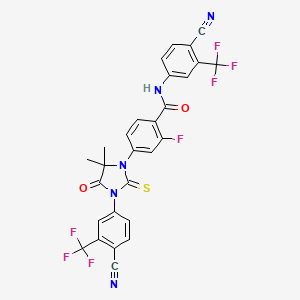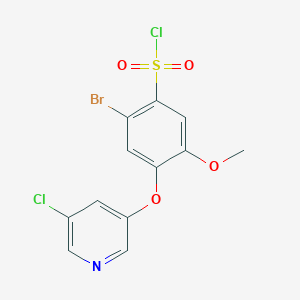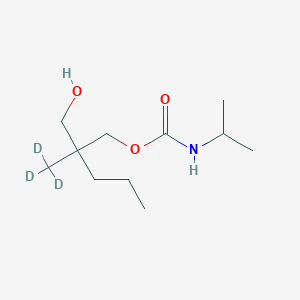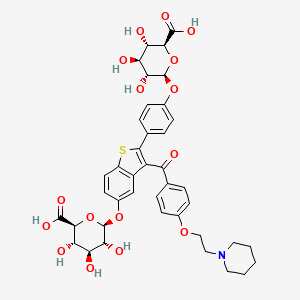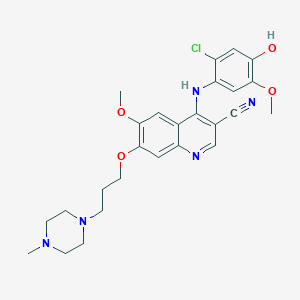
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a hydroxypropylamino group attached to a phenylpropanone backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
The synthesis of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpropanone backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxypropylamino group: This step involves the reaction of the phenylpropanone with 3-aminopropanol under controlled conditions to introduce the hydroxypropylamino group.
Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylpropanone backbone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylpropanone backbone can interact with hydrophobic regions of proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride can be compared with similar compounds like:
2-(3-Hydroxypropylamino)-1-phenylpropan-1-one: The non-hydrochloride form, which may have different solubility and stability properties.
3-Hydroxypropylamino derivatives: Compounds with similar hydroxypropylamino groups but different backbones, which may exhibit different biological activities.
Phenylpropanone derivatives: Compounds with similar phenylpropanone backbones but different substituents, which may have different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11;/h2-4,6-7,10,13-14H,5,8-9H2,1H3;1H |
Clave InChI |
OQLOCSPAHVCUGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NCCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
